4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid
Description
4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and nitro functional groups
Properties
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(6-8)16(21)22/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRNCBLFCYGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691724 | |
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-45-7 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 4-chloro-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261914-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzoic acid followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the carboxylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate for enzyme assays.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the synthesis of novel compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid is not fully understood. it is believed to interact with specific receptor sites on enzymes, inhibiting their activity. This inhibition may be due to the presence of the nitro and carboxylic acid groups, which can interact with the receptor sites in a specific manner.
Comparison with Similar Compounds
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